![molecular formula C19H27N5O2 B2916805 8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896803-98-8](/img/structure/B2916805.png)
8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also referred to as a tricyclic purine derivative, has garnered attention for its biological activity, particularly in the context of cancer therapy and kinase inhibition. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[2,1-f]purine class and is characterized by a complex structure that includes a cyclohexyl group and an isobutyl substituent. The molecular formula is C15H20N4O2, and it has a molecular weight of 288.35 g/mol. Its structure contributes to its unique biological activity.
Research indicates that This compound acts primarily as an inhibitor of various kinases involved in cell signaling pathways. Notably, it has shown inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), which is frequently mutated in acute myeloid leukemia (AML). This inhibition leads to reduced proliferation of AML cell lines harboring FLT3-ITD mutations .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested :
- Acute Myeloid Leukemia (AML) cell lines
- Other hematological malignancies
The IC50 values for these cell lines indicate potent activity at low concentrations, suggesting that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Clinical Relevance
Case Study 1: FLT3 Inhibition in AML
A study published in the Journal of Medicinal Chemistry reported that tricyclic purine derivatives similar to This compound effectively inhibited FLT3 kinase activity. The results showed a marked decrease in cell viability in FLT3-ITD positive AML cells compared to control groups. This highlights the potential of this compound in targeting specific mutations associated with poor prognosis in AML patients .
Case Study 2: Broader Kinase Inhibition
Further research has indicated that compounds within this chemical class may also inhibit other kinases involved in various signaling pathways relevant to cancer progression. For example, studies have shown efficacy against kinases like CDK5 and GSK-3, which are implicated in cell cycle regulation and apoptosis .
Data Table: Biological Activity Summary
Biological Activity | Effect | IC50 (µM) | Cell Line |
---|---|---|---|
FLT3 Inhibition | Reduced proliferation | 0.41 | AML Cell Lines |
GSK-3 Inhibition | Induced apoptosis | 1.5 | Various Cancer Cell Lines |
CDK5 Inhibition | Cell cycle arrest | 11 | Neuroblastoma Cells |
Eigenschaften
IUPAC Name |
6-cyclohexyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h11-12,14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOGIZKSHMMNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.